N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a methylphenyl group attached to an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorinated aromatic compounds.
Attachment of the Methoxybenzyl and Methylphenyl Groups: These groups can be attached through alkylation reactions using appropriate benzyl halides or tosylates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar compounds include other imidazolidinones with different substituents on the aromatic rings.
N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group.
N-(3-bromophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: This compound has a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C26H24FN3O4 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O4/c1-17-6-10-21(11-7-17)30-25(32)23(15-24(31)28-20-5-3-4-19(27)14-20)29(26(30)33)16-18-8-12-22(34-2)13-9-18/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
OJOYGNJMUJKKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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